molecular formula C4H4ClIN2 B2355180 4-Chloro-5-iodo-1-methyl-1H-pyrazole CAS No. 1516855-00-7

4-Chloro-5-iodo-1-methyl-1H-pyrazole

Cat. No.: B2355180
CAS No.: 1516855-00-7
M. Wt: 242.44
InChI Key: YNAIJQPDBMCIMK-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-1-methyl-1H-pyrazole is a versatile halogenated heterocycle of significant interest in medicinal chemistry and drug discovery. As a multisubstituted pyrazole, it serves as a privileged scaffold and key synthetic intermediate for constructing more complex molecules. The presence of both chloro and iodo substituents on the aromatic ring makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, enabling the introduction of diverse carbon chains and aromatic systems. Its molecular structure is tailored for the synthesis of heteroannulated derivatives, which are core structures in many biologically active compounds. Researchers utilize this compound in the development of substances with a wide range of potential biological activities, consistent with the known properties of the pyrazole class. These activities include antibacterial, anticancer, anti-inflammatory, antifungal, and antitubercular agents . The pyrazole core is a common pharmacophore found in several commercial drugs, such as the COX-2 inhibitor celecoxib, underscoring its importance in creating new therapeutic entities . Beyond pharmaceutical applications, this halogenated pyrazole may also find use in material science, for instance in the development of luminescent agents or organic semiconductors, given the established role of pyrazoles in these fields . This product is intended for research and development purposes only by technically qualified individuals. It is explicitly not intended for use in foods, cosmetics, drugs, or any other consumer applications.

Properties

IUPAC Name

4-chloro-5-iodo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClIN2/c1-8-4(6)3(5)2-7-8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAIJQPDBMCIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Synthesis of 4 Chloro 5 Iodo 1 Methyl 1h Pyrazole and Its Derivatives

Direct Halogenation Strategies on Pyrazole (B372694) Rings

Direct C-H functionalization of the pyrazole core is a common and atom-economical approach to introduce halogen substituents. The inherent electronic properties of the pyrazole ring dictate the regiochemical outcome of these reactions, which typically proceed via an electrophilic aromatic substitution mechanism.

Regioselective Iodination at C-4 and Chlorination at C-5 Positions

The synthesis of 4-Chloro-5-iodo-1-methyl-1H-pyrazole via direct halogenation is a multi-step process governed by the high reactivity of the C-4 position of the pyrazole ring towards electrophiles. Direct electrophilic halogenation of 1-methyl-1H-pyrazole occurs almost exclusively at this position. Therefore, a sequential strategy is necessary to achieve the desired 4,5-disubstitution pattern.

Step 1: Regioselective Iodination at the C-4 Position

The first step involves the selective introduction of an iodine atom at the C-4 position. This is readily achieved by treating 1-methyl-1H-pyrazole with an electrophilic iodine source. Common reagents for this transformation include iodine (I₂) in the presence of an oxidizing agent, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or nitric acid, or N-iodosuccinimide (NIS). nih.govorganic-chemistry.org The reaction proceeds with high regioselectivity due to the superior nucleophilicity of the C-4 carbon.

Step 2: Directed Chlorination at the C-5 Position

With the C-4 position blocked by iodine, introducing a chlorine atom at the C-5 position via a second electrophilic substitution is challenging and generally not feasible under standard conditions. A more effective and regioselective method involves deprotonation at the C-5 position to generate a nucleophilic pyrazolide anion, which can then be quenched with an electrophilic chlorine source. This strategy leverages the increased acidity of the C-5 proton, which is enhanced by the electron-withdrawing trifluoromethyl group in similar systems. nih.gov A strong base, such as n-butyllithium (n-BuLi), is used to selectively remove the proton at the C-5 position of 4-iodo-1-methyl-1H-pyrazole at low temperatures. The resulting lithium pyrazolide intermediate is then treated with an electrophilic chlorinating agent like N-chlorosuccinimide (NCS) or hexachloroethane (B51795) to install the chlorine atom at the C-5 position, yielding the target compound.

StepReactantReagentsProductRef.
11-methyl-1H-pyrazoleI₂ / Oxidizing Agent (e.g., CAN) or NIS4-iodo-1-methyl-1H-pyrazole nih.gov
24-iodo-1-methyl-1H-pyrazole1. n-BuLi, THF, -78 °C; 2. NCSThis compound nih.gov

Impact of N-Substitution on Halogenation Regioselectivity

The substituent on the ring nitrogen atom plays a crucial role in modulating the electronic properties of the pyrazole ring and, consequently, its reactivity and the regioselectivity of electrophilic substitution.

While N-substitution is critical for determining the N1 vs. N2 isomeric ratio when alkylating or arylating an NH-pyrazole, its primary role in the halogenation of an already N-substituted pyrazole is electronic activation. sci-hub.st The presence of the N-methyl group reinforces the C-4 position as the kinetic and thermodynamic site of electrophilic halogenation, ensuring high regioselectivity in the initial iodination step.

Cyclization Approaches for Halogenated Pyrazole Ring Formation

An alternative to direct halogenation involves constructing the pyrazole ring from acyclic precursors that already contain the required halogen atoms. These methods, including multi-component and cyclocondensation reactions, offer a high degree of flexibility in introducing substituents.

Multi-component Reactions (MCRs) for Substituted Pyrazoles

Multi-component reactions, where three or more reactants combine in a single synthetic operation, are powerful tools for rapidly building molecular complexity. mdpi.comnih.gov Various MCRs have been developed for the synthesis of substituted pyrazoles. rsc.orgbeilstein-journals.org

Theoretically, this compound could be synthesized via an MCR by employing halogenated starting materials. A hypothetical approach could involve the reaction of a halogenated 1,3-dicarbonyl compound, methylhydrazine, and other components that are subsequently eliminated. For example, a reaction could be designed using a precursor like 2-chloro-3-iodo-1,3-diketone, which would then react with methylhydrazine. However, the synthesis of such highly functionalized and potentially unstable precursors can be a significant challenge. While MCRs offer elegant pathways to diverse pyrazole libraries, their application for the specific synthesis of 4,5-dihalogenated pyrazoles is not extensively documented and would require significant methodological development. semanticscholar.org

Cyclocondensation Reactions with Halogenated Precursors

The most established method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, known as the Knorr pyrazole synthesis. beilstein-journals.org This strategy can be adapted to synthesize halogenated pyrazoles by using halogenated dicarbonyl precursors.

To synthesize this compound, a plausible route would involve the cyclocondensation of methylhydrazine with a dihalogenated 1,3-dielectrophile. The key precursor required would be a compound containing a 1,3-dicarbonyl (or equivalent) backbone with a chlorine atom at the C-2 position and an iodine atom attached to a carbon that will become the C-5 position of the pyrazole ring.

A potential, though synthetically challenging, precursor for this reaction would be a dihalogenated β-diketone such as 2-chloro-3-iodo-pentane-2,4-dione . The reaction would proceed as follows:

Initial Condensation: The more nucleophilic nitrogen of methylhydrazine would attack one of the carbonyl groups of the diketone.

Cyclization and Dehydration: An intramolecular condensation reaction would follow, where the second nitrogen atom attacks the remaining carbonyl group, leading to the formation of a dihydropyrazole intermediate. Subsequent elimination of water would yield the aromatic pyrazole ring.

Precursor 1Precursor 2Product
Methylhydrazine2-chloro-3-iodo-pentane-2,4-dione (hypothetical)4-Chloro-5-iodo-1-methyl-3,5-dimethyl-1H-pyrazole*

Note: The product shown is based on the specific hypothetical precursor. To obtain the title compound without substituents at C-3 and C-5, a halogenated malondialdehyde derivative would be required.

This approach offers a direct route to the halogenated pyrazole core, with the regiochemistry being controlled by the structure of the acyclic precursor. The main limitation is the availability and stability of the required dihalogenated 1,3-dicarbonyl compounds.

Transition Metal-Catalyzed Cycloadditions for Pyrazole Core Construction

Transition metal catalysis provides efficient and highly regioselective pathways to the pyrazole core through cycloaddition reactions. The [3+2] cycloaddition, which involves a three-atom component and a two-atom component, is a cornerstone of pyrazole synthesis. researchgate.net Various metals, including copper, ruthenium, and silver, have been successfully employed to catalyze these transformations, often under mild conditions with broad substrate scope. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are particularly versatile in pyrazole synthesis. For instance, the copper-catalyzed sydnone–alkyne cycloaddition (CuSAC) offers a robust, one-pot method for constructing 1,4-disubstituted pyrazoles from readily available arylglycines. acs.orgresearchgate.net This reaction proceeds with high regioselectivity under mild conditions. acs.org Another significant copper-catalyzed method is the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, which utilizes inexpensive Cu₂O as a promoter and air as a green oxidant. Furthermore, silica-supported copper catalysts have been used effectively in the cycloaddition of sydnones and terminal alkynes, a methodology that has been successfully adapted to continuous flow systems for scalable production. rsc.org

Ruthenium-Catalyzed Reactions: Ruthenium complexes are effective catalysts for various cycloaddition reactions. chesci.com An unprecedented Ruthenium(II)-catalyzed oxidative C-N coupling provides a facile intramolecular route to challenging tri- and tetrasubstituted pyrazoles using oxygen as the oxidant, demonstrating excellent reactivity and high yields. organic-chemistry.org Additionally, Ru(II)-catalyzed photoredox [3+2] cycloadditions have been developed to access dihalopyrazoles, which are valuable synthetic intermediates. mdpi.com

Silver-Catalyzed Reactions: Silver-mediated [3+2] cycloaddition reactions present another effective strategy. The reaction of N-isocyanoiminotriphenylphosphorane, a stable and odorless solid isocyanide, with terminal alkynes is catalyzed by silver to provide pyrazoles under mild conditions with excellent functional group tolerance. organic-chemistry.orgresearchgate.netthieme-connect.com Mechanistic studies suggest the formation of a silver acetylide intermediate, which then undergoes the cycloaddition. thieme-connect.com Silver catalysts, such as AgOTf, have also been employed in reactions between trifluoromethylated ynones and hydrazines to achieve the highly regioselective formation of 3-CF₃-pyrazoles in excellent yields. mdpi.com

Catalyst SystemReactantsProduct TypeKey AdvantagesReference
Copper(I) with Phenanthroline LigandN-aryl sydnones and terminal alkynes1,4-Disubstituted pyrazolesHigh regioselectivity, mild conditions, one-pot procedure from arylglycines. acs.org
Ru(II) Complexβ,γ-Unsaturated hydrazonesTri- and tetrasubstituted pyrazolesIntramolecular synthesis, uses O₂ as oxidant, high functional group tolerance. organic-chemistry.org
Ag₂CO₃ / Mo(CO)₆Terminal alkynes and N-isocyanoiminotriphenylphosphoraneMonosubstituted pyrazolesMild conditions, broad substrate scope, stable and odorless isocyanide source. organic-chemistry.orgthieme-connect.com
AgOTfTrifluoromethylated ynones and aryl/alkyl hydrazines3-CF₃-pyrazolesRapid reaction, high regioselectivity, excellent yields. mdpi.com

Strategic Incorporation of Halogens via Pre-functionalized Building Blocks

A highly effective strategy for synthesizing specifically halogenated pyrazoles, such as this compound, involves the use of building blocks that already contain the required halogen atoms. This approach offers superior control over the regiochemistry of halogenation compared to the direct halogenation of a pre-formed pyrazole ring, which can lead to mixtures of isomers and require harsh reagents.

One of the most elegant examples of this strategy is the [3+2] dipolar cycloaddition of 4-halosydnones with 1-haloalkynes. mdpi.com This method provides a direct and efficient route to 3,5-dihalopyrazoles. By choosing the appropriate halogenated starting materials, a variety of dihalopyrazole scaffolds can be accessed. These dihalogenated pyrazoles are not merely final products but also serve as versatile platforms for further molecular diversification. The differential reactivity of the carbon-halogen bonds allows for site-selective functionalization, typically through palladium-catalyzed cross-coupling reactions, enabling the synthesis of unsymmetrically 3,5-substituted pyrazole derivatives in a controlled manner. mdpi.com

The utility of pre-functionalized building blocks extends to other heterocyclic constructions. For instance, iodo-substituted pyrazoles can be used in transition-metal-catalyzed approaches to assemble more complex fused molecular architectures. researchgate.net This highlights the strategic advantage of incorporating halogens at an early stage, transforming them from simple substituents into versatile synthetic handles for subsequent chemical transformations. This building block approach is a cornerstone of modern synthetic strategy, enabling the efficient and precise construction of complex, drug-like molecules. beilstein-journals.orgnih.gov

Pre-functionalized Building Block 1Pre-functionalized Building Block 2Reaction TypeResulting Pyrazole ScaffoldKey AdvantageReference
4-Halosydnone1-Haloalkyne[3+2] Dipolar Cycloaddition3,5-DihalopyrazoleDirect and regioselective route to dihalopyrazoles, creating versatile intermediates for cross-coupling. mdpi.com
4-Iodopyrazole (B32481) CarbaldehydeVarious coupling partnersTransition-metal catalyzed cross-couplingComplex fused or substituted pyrazolesIodine acts as a synthetic handle for introducing diverse functionality. researchgate.net

Reactivity and Functionalization of 4 Chloro 5 Iodo 1 Methyl 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of dihalogenated pyrazoles like 4-chloro-5-iodo-1-methyl-1H-pyrazole, the chemoselectivity of these reactions is of paramount importance. Generally, the carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed processes, allowing for selective reactions at the C5 position.

The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used transformation in organic synthesis. For substrates like this compound, this reaction can be directed to either the C4 or C5 position, depending on the reaction conditions and the relative reactivity of the halogen atoms. The greater reactivity of the C-I bond typically allows for selective coupling at the C5 position.

Research has demonstrated the utility of Suzuki-Miyaura coupling for the synthesis of various substituted pyrazoles. For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of boronic acids has been successfully achieved using the XPhos Pd G2 precatalyst. This highlights the potential for similar transformations with this compound, where the C-I bond would be expected to react preferentially.

Reactant 1Reactant 2CatalystProductYield
4-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazolePhenylboronic acidPd(PPh₃)₄4-phenyl-1-aryl-3-(trifluoromethyl)-1H-pyrazole56%
5-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazolePhenylboronic acidPd(PPh₃)₄5-phenyl-1-aryl-3-(trifluoromethyl)-1H-pyrazole62%

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynylated products. In the case of this compound, the higher reactivity of the C-I bond allows for selective alkynylation at the C5 position.

Studies on related 5-chloropyrazole-4-aldehydes have shown that the chlorine atom at the C5 position is sufficiently activated to act as a leaving group in Sonogashira-type reactions. This suggests that for this compound, while the C-I bond would be the primary site of reaction, subsequent functionalization at the C4 position via Sonogashira coupling could also be feasible under appropriate conditions.

Reactant 1Reactant 2Catalyst SystemProductYield
5-chloro-1,3-disubstituted-4-iodopyrazolesPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N5-chloro-4-(phenylethynyl)pyrazolesGood
5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydeVarious alkynesTypical Sonogashira conditions5-alkynyl-1H-pyrazole-4-carbaldehydesGood

Ullmann-type coupling reactions, typically catalyzed by copper, are used for the formation of carbon-carbon and carbon-heteroatom bonds. The classic Ullmann reaction involves the coupling of two aryl halides to form a biaryl. Ullmann-type reactions also encompass the coupling of aryl halides with various nucleophiles, such as alcohols and amines.

In the context of this compound, the differential reactivity of the two halogen atoms could allow for selective Ullmann-type couplings. For instance, a copper-catalyzed coupling

Nucleophilic Substitution Reactions of Halogen Atoms

Substitution of the Iodine Atom

The carbon-iodine bond at the C-5 position is significantly more reactive than the carbon-chlorine bond at C-4, particularly in transition-metal-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective substitution of the iodine atom while leaving the chlorine atom intact. The C-I bond's lower bond dissociation energy and greater polarizability make it more susceptible to oxidative addition to a metal center (e.g., palladium), which is a critical step in many cross-coupling cycles.

Research has demonstrated that iodo-pyrazoles are valuable substrates for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings are effective for functionalizing the C-5 position. nih.gov For instance, the reaction of a 5-iodo-pyrazole with phenylboronic acid under typical Suzuki-Miyaura conditions results in the formation of a 5-phenylpyrazole derivative in good yield. nih.gov This selective reactivity is a cornerstone for the late-stage functionalization of the pyrazole (B372694) core, enabling the synthesis of complex derivatives from a common halogenated intermediate.

Table 1: Examples of C-5 Iodine Substitution Reactions on Pyrazole Scaffolds

Reaction TypeCoupling PartnerCatalyst/ConditionsProduct TypeReference
Suzuki-Miyaura CouplingPhenylboronic acidPd(PPh₃)₄, base5-Phenyl-1-methyl-pyrazole derivative nih.gov
Sonogashira CouplingTerminal alkyne (e.g., Phenylacetylene)Pd catalyst, Cu(I) co-catalyst, base5-Alkynyl-1-methyl-pyrazole derivative nih.gov

Substitution of the Chlorine Atom

The chlorine atom at the C-4 position is considerably less reactive than the iodine at C-5 in palladium-catalyzed cross-coupling reactions. However, it can be substituted under more forcing conditions or through different reaction pathways, such as nucleophilic aromatic substitution (SNAr). The success of SNAr reactions often depends on the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack. In some cases, the reaction of a chloro-pyrazole with a strong nucleophile, like sodium azide (B81097), can lead to the displacement of the chlorine. mdpi.compreprints.org

In systems where both chlorine and another leaving group are present, selective substitution can be achieved. For example, in the synthesis of certain quinolinone derivatives, the 4-chloro group is targeted for nucleophilic substitution by thiourea, hydrazines, or amines to create new 4-substituted products. mdpi.com While direct examples for this compound are specific, the general principles of halo-heteroarene chemistry suggest that the C-4 chlorine could be replaced by strong nucleophiles, especially if the C-5 iodine has been previously replaced by an electron-withdrawing group that would activate the C-4 position.

Directed C-H Functionalization Strategies

Beyond substitution of existing halogens, direct C-H functionalization has emerged as a powerful tool for modifying the pyrazole nucleus. researchgate.netrsc.orgelsevierpure.com These methods create new bonds directly at carbon-hydrogen positions, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netrsc.orgelsevierpure.com

For pyrazole rings that are unsubstituted at the C-4 position, several methods for regioselective C-H functionalization have been developed. The C-4 position of the pyrazole ring is a nucleophilic center, making it amenable to electrophilic substitution-type reactions. researchgate.net For example, a direct C-4 thiocyanation and selenocyanation of 3,5-dimethyl-1-phenyl-1H-pyrazole has been achieved using PhICl₂ as a mediator with NH₄SCN or KSeCN. beilstein-journals.org This protocol allows for the introduction of sulfur- or selenium-containing functional groups specifically at the C-4 position under mild conditions. beilstein-journals.org Such strategies highlight the ability to functionalize this position directly, providing access to derivatives that would be difficult to obtain otherwise.

The C-5 proton of the pyrazole ring is known to be the most acidic due to its proximity to the sp²-hybridized nitrogen atom, which increases its electrophilic character. researchgate.net This acidity allows for regioselective C-H functionalization via deprotonation (metalation) followed by quenching with an electrophile. A common strategy involves treating the N-substituted pyrazole with a strong base like n-butyllithium (n-BuLi) to generate a C-5 lithium pyrazolide intermediate. nih.gov This intermediate can then be trapped with various electrophiles. For instance, reacting the lithiated species with elemental iodine (I₂) exclusively yields the 5-iodo derivative, demonstrating a highly regioselective method for introducing an iodine atom at this position. nih.gov This approach is foundational for preparing substrates, like the title compound, for subsequent cross-coupling reactions.

Table 2: Directed C-H Functionalization Examples on the Pyrazole Ring

PositionReaction TypeReagentsProductReference
C-4Electrophilic ThiocyanationNH₄SCN, PhICl₂4-Thiocyanated pyrazole beilstein-journals.org
C-5Deprotonation-Iodination1. n-BuLi; 2. I₂5-Iodo-pyrazole nih.gov

Ring-Opening and Rearrangement Reactions in Halogenated Pyrazoles

While the pyrazole ring is generally aromatic and stable, it can undergo ring-opening and rearrangement reactions under specific circumstances, particularly when suitably activated. These transformations are less common than substitution or C-H functionalization but represent unique reactivity pathways.

An unusual transformation has been reported where the presence of adjacent azido (B1232118) and nitro groups on a pyrazole ring initiates a cascade of reactions. mdpi.compreprints.org For example, the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in acetic acid did not lead to the expected furoxan cyclization product. mdpi.compreprints.org Instead, it initiated a sequence involving the formation of a transient nitrene, which led to a remote C-H functionalization of the C-3 methyl group and a concomitant reduction of the azide to an amine. mdpi.comnih.gov Computational and experimental evidence suggests this process occurs through a pyrazole ring-opening and recyclization mechanism. mdpi.comnih.gov Such reactions demonstrate that even the supposedly stable halogenated pyrazole core can be induced to undergo profound structural changes, providing pathways to novel molecular scaffolds.

Theoretical and Mechanistic Investigations of Halogenated Pyrazoles

Computational Studies on Electronic Structure and Reactivityrsc.orgbeilstein-journals.org

Computational chemistry offers powerful tools for understanding the intrinsic properties of halogenated pyrazoles. These studies elucidate how halogen substitution patterns modulate the electronic structure, which in turn governs the molecule's reactivity and intermolecular interactions.

Density Functional Theory (DFT) Calculations on Halogen Effectsrsc.org

Density Functional Theory (DFT) has become a standard method for investigating the structures and electronic features of halogenated pyrazoles. nih.gov Geometry optimization and electronic property calculations are frequently performed using functionals such as ωB97XD or B3LYP. mdpi.comresearchgate.net These theoretical studies provide detailed information on how the presence of chlorine and iodine atoms influences the pyrazole (B372694) ring.

The introduction of halogens significantly alters the electron distribution within the molecule. For instance, DFT calculations on 4-halogenated-1H-pyrazoles have been used to correlate theoretical predictions with experimental infrared (IR) and 1H NMR spectroscopic data. mdpi.com These comparisons help explain counterintuitive spectroscopic shifts that arise from the complex electronic effects of the halogen substituents. mdpi.com In the case of 5-iodo-1-arylpyrazoles, DFT methods have been employed to calculate the magnitude of the σ-hole on the iodine atom. rsc.org This region of positive electrostatic potential is crucial for understanding the halogen bonding capabilities of the molecule. rsc.org

Table 1: Representative DFT-Calculated Parameters for Halogenated Pyrazoles This table illustrates typical parameters obtained from DFT calculations for halogenated pyrazole systems, based on data for analogous compounds.

ParameterHalogen SubstituentCalculated ValueSignificance
N-H Proton Chemical Shift (ppm) Fluoro9.47Reflects the electronic environment and hydrogen bonding strength. mdpi.com
Chloro9.78Downfield shift indicates decreasing electronegativity of the halogen. mdpi.com
Bromo9.88Correlates with changes in the N-H bond polarization. mdpi.com
Iodo10.00Provides a benchmark for comparing theoretical and experimental NMR data. mdpi.com
HOMO-LUMO Gap (eV) Halogenated Pyrazine0.834Indicates the chemical reactivity and stability of the molecule. researchgate.net

Molecular Orbital Analysis and Halogen Bonding Potentialrsc.orgresearchgate.net

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the reactivity of halogenated pyrazoles. researchgate.net The energies and distributions of these frontier orbitals help predict the most probable sites for electrophilic and nucleophilic attack. researchgate.net

A key feature of iodo-substituted pyrazoles is their potential to act as halogen bond donors. The iodine atom at the C-5 position of the pyrazole ring possesses a region of positive electrostatic potential, known as a σ-hole, located along the extension of the C-I covalent bond. rsc.org This positive region can interact favorably with Lewis bases and other electronegative entities, forming non-covalent interactions such as C–I⋯N, C–I⋯O, and C–I⋯π. rsc.orgresearchgate.net The strength of these halogen bonds can be comparable to traditional hydrogen bonds and plays a significant role in directing crystal packing and supramolecular assembly. aip.orgmdpi.com The ability of 4-iodopyrazole (B32481) to form strong intermolecular halogen bonds has been explored using rotational spectroscopy and ab initio calculations. aip.org

Mechanistic Pathways of Synthetic Transformationsmdpi.comresearchgate.net

The synthesis of specifically substituted halogenated pyrazoles like 4-Chloro-5-iodo-1-methyl-1H-pyrazole involves multi-step processes or regioselective functionalization, the mechanisms of which are of significant interest.

Kinetic Studies of Reaction Mechanismsrsc.orgresearchgate.net

While specific kinetic data for the synthesis of this compound are not extensively documented, the principles of reaction kinetics are essential for optimizing synthetic routes and understanding the underlying mechanisms. Kinetic studies would typically focus on determining the rate-limiting step and the influence of various factors on the reaction rate. These factors include:

Nature of the Halogenating Agent: The reactivity of electrophilic halogenating agents (e.g., N-chlorosuccinimide, N-iodosuccinimide, molecular iodine) directly impacts the reaction kinetics.

Solvent Effects: Solvents can influence reaction rates by stabilizing intermediates and transition states. For example, dimethyl sulfoxide (B87167) (DMSO) has been shown to act as both a solvent and a catalyst in some halogenation reactions. beilstein-archives.org

Catalysts: The presence of acid or base catalysts can significantly accelerate cyclization or substitution steps.

Temperature: Reaction temperature is a critical parameter that can sometimes be used to control product distribution in divergent synthetic pathways. nih.gov

Elucidation of Intermediates and Transition Statesresearchgate.net

The synthesis of halogenated pyrazoles can proceed through various mechanistic pathways involving distinct intermediates. The specific pathway often depends on whether the halogenation occurs on a pre-formed pyrazole ring or if the halogenated precursors are used to construct the ring.

Common synthetic strategies and their proposed intermediates include:

Electrophilic Halogenation of Pyrazoles: This is a common method where halogenation typically occurs at the C-4 position unless it is already substituted. researchgate.net A plausible mechanism involves the formation of a polarized complex between a solvent molecule (like DMSO) and the electrophilic halogen source (NXS), creating a highly reactive DMSO·X+ intermediate. beilstein-archives.org This intermediate is then attacked by the π-electrons of the pyrazole ring to form a σ-complex (a Wheland-type intermediate), which subsequently loses a proton to yield the halogenated product. beilstein-archives.orgmdpi.com

Cyclocondensation Reactions: Building the pyrazole ring from acyclic precursors is a fundamental approach. mdpi.com For instance, the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration. mdpi.com Another pathway involves the reaction of α,β-alkynic hydrazones, which undergo cyclization to form the pyrazole ring. mdpi.com

Table 2: Common Intermediates in Halogenated Pyrazole Synthesis

IntermediatePrecursorsReaction TypeSignificance
Hydrazone Aldehyde/Ketone + HydrazineCondensationA key intermediate that undergoes subsequent intramolecular cyclization. mdpi.com
Hemiaminal Carbonyl Compound + HydrazineNucleophilic AdditionAn initial adduct formed during cyclocondensation reactions. mdpi.com
σ-Complex (Wheland Intermediate) Pyrazole + Electrophilic HalogenElectrophilic Aromatic SubstitutionA cationic intermediate formed during the substitution on the pyrazole ring. beilstein-archives.org
Polarized DMSO·X+ Complex DMSO + N-HalosuccinimideComplexationA proposed activated halogenating species that facilitates electrophilic attack. beilstein-archives.org

Tautomerism in Halogenated Pyrazole Systemsrsc.orgmdpi.com

Tautomerism is a crucial phenomenon in pyrazole chemistry, particularly for compounds with a hydrogen atom on a ring nitrogen (1H-pyrazoles). nih.gov While this compound is N-methylated and therefore fixed, precluding annular prototropic tautomerism, understanding this property is vital for the broader class of N-unsubstituted halogenated pyrazoles that often serve as precursors.

In unsymmetrically substituted 1H-pyrazoles, annular tautomerism involves the migration of a proton between the two ring nitrogen atoms. nih.gov This equilibrium can be influenced by the electronic nature of substituents on the pyrazole ring. Halogen atoms can affect the relative acidity of the N-H protons and thus shift the tautomeric equilibrium. The position of this equilibrium is critical as the two tautomers can exhibit different reactivity patterns.

Computational methods, such as DFT, are widely used to predict the relative energies and thermodynamic stability of the different tautomers. beilstein-journals.org These theoretical findings are often corroborated by experimental techniques like NMR spectroscopy in solution and X-ray crystallography in the solid state. nih.gov

Table 3: Theoretical Relative Stability of Tautomers in a Substituted Pyrazole System This table provides a representative example of how DFT calculations are used to assess the stability of different tautomers in a pyrazole system, based on literature data for analogous compounds.

Tautomer FormSubstituent PatternCalculated Relative Energy (kJ·mol⁻¹)Predicted Population in Ethanol
Tautomer A Form E10.083%
Tautomer B Form E24.017%

Data adapted from computational studies on similar pyrazole systems to illustrate the concept. beilstein-journals.org

Based on a comprehensive search of available scientific literature, there is no specific theoretical, mechanistic, or experimental data for the chemical compound “this compound.” Consequently, it is not possible to generate the requested article focusing solely on this specific molecule as per the provided outline and strict content inclusions.

The search for scholarly articles, including theoretical and mechanistic investigations of halogenated pyrazoles, did not yield any studies mentioning "this compound." Research in this area tends to focus on other halogenated pyrazole derivatives or general principles of halogenation and tautomerism in the pyrazole ring system. Without any dedicated research on the target compound, any attempt to create the specified article would fall outside the strict parameters of the user's request, which was to focus solely on "this compound."

Advanced Spectroscopic Characterization in Structural Elucidation and Reaction Monitoring

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups and structural features. mdpi.comrsc.org The expected vibrational modes for 4-Chloro-5-iodo-1-methyl-1H-pyrazole are detailed below, with frequencies estimated from the spectrum of 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. mdpi.comresearchgate.net

C-H Stretching: Vibrations corresponding to the C-H bonds of the N-methyl group are expected in the 2900-3000 cm⁻¹ region. The stretching of the lone C3-H bond on the aromatic ring would typically appear at a higher frequency, around 3100 cm⁻¹.

Pyrazole (B372694) Ring Skeletal Vibrations: The pyrazole ring gives rise to a series of complex stretching and bending vibrations. C=N and C=C stretching modes typically occur in the 1450-1600 cm⁻¹ region. N-N stretching vibrations are often weaker and found near 1100-1250 cm⁻¹.

C-H Bending: The in-plane and out-of-plane bending (deformation) modes for the methyl group and the ring C-H bond occur in the fingerprint region, broadly between 600 and 1450 cm⁻¹.

C-X (Halogen) Stretching: The vibrations for the carbon-halogen bonds are found at low frequencies in the fingerprint region. The C-Cl stretching frequency typically appears in the 600-800 cm⁻¹ range. The C-I bond is weaker and involves a heavier atom, so its stretching vibration is expected at an even lower frequency, generally below 600 cm⁻¹. derpharmachemica.com

Table 4: Predicted IR Absorption Frequencies for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch (C3-H)~3100Medium-Weak
Aliphatic C-H Stretch (N-CH₃)2900 - 3000Medium
Ring C=C / C=N Stretching1450 - 1600Medium-Strong
CH₃ Bending~1450, ~1350Medium
Ring Skeletal / N-N Stretch1000 - 1300Medium
C-Cl Stretch600 - 800Strong
C-I Stretch< 600Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound (molar mass: 242.45 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M⁺•) and characteristic fragment ions.

Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 242. A key feature will be the isotopic pattern for chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M⁺• peak at m/z 242 and an M+2 peak at m/z 244 with an intensity of approximately one-third that of the M⁺• peak. This pattern is a clear indicator of the presence of a single chlorine atom.

Fragmentation Pattern: The molecular ion is a radical cation that can undergo fragmentation, typically breaking the weakest bonds first. The C-I bond is significantly weaker than the C-Cl bond, so the primary fragmentation pathway is expected to be the loss of an iodine radical (I•). researchgate.netresearchgate.net

Loss of Iodine: [M - I]⁺: This would result in a fragment ion at m/z (242 - 127) = 115. This is expected to be a very prominent peak.

Loss of Chlorine: [M - Cl]⁺: Loss of a chlorine radical (Cl•) would produce a fragment at m/z (242 - 35) = 207.

Loss of Methyl Group: [M - CH₃]⁺: Cleavage of the N-methyl group would yield a fragment at m/z (242 - 15) = 227.

Ring Fragmentation: Further fragmentation of the pyrazole ring itself is common. Characteristic losses include the expulsion of hydrogen cyanide (HCN) and dinitrogen (N₂), leading to smaller fragment ions. researchgate.netresearchgate.net

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound.
m/zIon FormulaDescription
244[C₄H₄³⁷ClIN₂]⁺•Molecular ion (³⁷Cl isotope)
242[C₄H₄³⁵ClIN₂]⁺•Molecular ion (M⁺•)
227[C₃H₁ClIN₂]⁺Loss of methyl radical (•CH₃)
207[C₄H₄IN₂]⁺Loss of chlorine radical (•Cl)
115[C₄H₄ClN₂]⁺Loss of iodine radical (•I)

X-ray Crystallography for Solid-State Structure Determination

As of the latest available scientific literature, a detailed single-crystal X-ray diffraction analysis for the specific compound this compound has not been publicly reported. While crystallographic data exists for a range of other substituted pyrazoles, including various halogenated and methylated analogues, the precise solid-state structure, molecular geometry, and intermolecular interactions of this compound remain undetermined by this definitive technique.

The determination of a crystal structure through X-ray crystallography would provide invaluable insights into its molecular architecture. Such an analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Furthermore, it would elucidate the packing arrangement of the molecules within the crystal lattice, revealing any significant intermolecular interactions such as halogen bonding (involving the chlorine and iodine atoms), C-H···N hydrogen bonds, or π-π stacking interactions between the pyrazole rings. This information is crucial for understanding the compound's physical properties and its behavior in the solid state.

Although experimental data for the target compound is not available, related structures have been extensively studied. For instance, the crystal structures of 4-chloro-1H-pyrazole and 4-iodo-1H-pyrazole have been determined, providing a basis for understanding how individual halogen substituents influence the supramolecular assembly of the pyrazole core. These studies have highlighted the formation of different hydrogen-bonding motifs, such as trimers and catemers, depending on the nature of the halogen at the 4-position. However, the combined electronic and steric effects of a chloro group at the 4-position, an iodo group at the 5-position, and a methyl group at the N1-position would likely result in a unique crystal packing arrangement that cannot be reliably predicted from these simpler analogues.

Future crystallographic studies on this compound would be necessary to provide the definitive data required for a complete understanding of its solid-state chemistry.

Applications of Halogenated Pyrazoles in Chemical Science

Role as Precursors in the Synthesis of Complex Heterocyclic Systems

The presence of two distinct halogen atoms on the pyrazole (B372694) ring of 4-Chloro-5-iodo-1-methyl-1H-pyrazole makes it an exceptionally useful precursor for constructing more elaborate heterocyclic architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective and sequential functionalization, enabling the synthesis of a wide array of complex molecules.

Construction of Fused Pyrazole Systems

Halogenated pyrazoles are instrumental in the synthesis of fused heterocyclic systems, where a second ring is annulated onto the pyrazole core. These fused systems, such as pyrazolopyridines and pyrazolopyridazines, are prevalent scaffolds in medicinal chemistry. The halogen substituents on the pyrazole ring serve as key reactive handles for cyclization reactions.

For instance, the synthesis of pyrazolo[3,4-b]pyridines can be achieved through methods like the Gould-Jacobs reaction, which often yields a 4-chloro substituted product. nih.gov Other strategies involve the cyclization of 5-aminopyrazoles with various electrophiles. nih.govnih.govmdpi.comcdnsciencepub.com While direct use of this compound is not explicitly detailed in these examples, its structure is primed for such transformations. The chloro and iodo groups can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce side chains that can subsequently undergo intramolecular cyclization to form a fused ring. The C-I bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective elaboration at the 5-position, followed by a subsequent reaction at the 4-position to complete the fused ring system.

Table 2: Representative Fused Pyrazole Systems Synthesized from Halogenated Precursors

Fused System Synthetic Precursors/Methods Potential Application
Pyrazolo[3,4-b]pyridines 5-Aminopyrazoles and alkynyl aldehydes or α,β-unsaturated ketones. nih.govmdpi.com Kinase inhibitors, anticancer, antimalarial agents. nih.gov
Pyrazolo[3,4-b]quinolines 3-Aminopyrazoles and halogenated aromatic aldehydes. mdpi.com Biologically active compounds. mdpi.com

| Iodine-functionalized Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles and alkynyl aldehydes with iodine as an activator. nih.gov | Intermediates for further arylation, alkynylation, and selenization. nih.gov |

Synthesis of Polysubstituted Pyrazole Derivatives

The synthesis of polysubstituted pyrazoles is a significant area of research, as the nature and position of substituents dramatically influence the molecule's biological and physical properties. acs.orgorganic-chemistry.orgresearchgate.netnih.govmdpi.com this compound is an ideal starting material for creating highly functionalized pyrazoles due to the distinct reactivity of its two halogen atoms.

The greater reactivity of the C-I bond allows for selective functionalization at the C5 position via reactions like Suzuki-Miyaura or Sonogashira cross-coupling, leaving the C-Cl bond at C4 intact for subsequent transformations. nih.gov This sequential cross-coupling strategy enables the controlled, regioselective introduction of different aryl, alkyl, or alkynyl groups onto the pyrazole core. nih.govrsc.org This stepwise approach is crucial for building molecular complexity and accessing a diverse range of polysubstituted pyrazole derivatives that would be difficult to synthesize through other methods. mdpi.comthieme.dersc.orgewha.ac.kr

Ligand Design in Coordination Chemistry

Pyrazoles are well-established ligands in coordination and organometallic chemistry, readily coordinating to metal ions to form a vast number of complexes. nih.gov The introduction of halogen substituents onto the pyrazole ring modifies its electronic properties, providing a tool for fine-tuning the characteristics of the resulting metal complexes.

Halogenated Pyrazoles as Ligands for Metal Complexes

Like other pyrazole derivatives, this compound can act as a monodentate ligand, coordinating to a metal center through its pyridine-like N2 nitrogen atom. The N1 position is blocked by a methyl group, preventing its use as a bridging pyrazolate anion without demethylation. This coordination behavior leads to the formation of stable mononuclear or polynuclear metal complexes. The steric bulk and electronic nature of the chloro and iodo substituents can influence the geometry and stability of the coordination sphere.

Influence of Halogen Substituents on Ligand Properties and Coordination Behavior

The presence of halogen atoms on the pyrazole ring has a significant impact on the ligand's electronic properties and, consequently, its coordination behavior.

Inductive Effect: Both chlorine and iodine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect reduces the electron density across the pyrazole ring, including at the coordinating N2 nitrogen atom. rsc.org As a result, the basicity and donor strength of the pyrazole ligand are decreased. This modulation of donor strength can affect the stability, reactivity, and the electronic and magnetic properties of the metal complex. rsc.org

Polarizability and Other Effects: While fluorine is the most electronegative halogen, its effect on electronic properties can be complex due to its ability to also participate in resonance effects. nih.gov The larger and more polarizable nature of iodine compared to chlorine can lead to different intermolecular interactions, such as halogen bonding, which can influence the crystal packing and supramolecular chemistry of the metal complexes. researchgate.net Some studies on copper complexes have shown that the stability can vary in an order that does not strictly follow electronegativity, suggesting that factors beyond simple inductive effects are at play. rsc.org The introduction of iodine at the C(4) and C(5) positions of the pyrazole ring has been shown to result in an up-field shift in 19F NMR studies, indicating a change in the electronic environment of the ring. nih.gov

Table 3: Influence of Halogen Substituents on Pyrazole Ligand Properties

Property Effect of Chloro/Iodo Substituents Consequence for Coordination
Electron Density Decreased due to strong inductive (-I) effect. nih.gov Reduced basicity and donor strength of the N2 atom.
HOMO/LUMO Energy Lowering of both HOMO and LUMO energy levels. nih.gov Altered electronic and photophysical properties of the metal complex.
Stability of Complex Can be modified; trends may not strictly follow electronegativity. Tunable stability and reactivity of the resulting metal complex. rsc.org

| Intermolecular Interactions | Potential for halogen bonding, especially with iodine. researchgate.net | Influences crystal packing and formation of supramolecular structures. |

Advanced Materials Science Applications

The unique properties of halogenated pyrazoles and their metal complexes make them attractive candidates for applications in advanced materials science. While specific applications for this compound are still emerging, the broader class of pyrazole-based materials shows significant promise.

Coordination complexes of pyrazole-based ligands with metals like zinc(II) and silver(I) have been shown to exhibit strong luminescence and photoluminescent properties. mdpi.comrsc.orgmdpi.com The emission properties can often be tuned by modifying the substituents on the pyrazole ligand. mdpi.com The introduction of electron-withdrawing halogen groups can alter the energy of the ligand-centered π*–π transitions, potentially shifting the emission wavelength. mdpi.comresearchgate.net Furthermore, the heavy iodine atom in this compound could enhance spin-orbit coupling in its metal complexes, potentially promoting phosphorescence, a desirable property for applications in organic light-emitting diodes (OLEDs). nih.govntu.edu.tw

The ability of the C-I bond to participate in halogen bonding also opens up possibilities in crystal engineering and the design of supramolecular materials. researchgate.net These directed intermolecular interactions can be used to control the assembly of molecules in the solid state, leading to materials with specific optical or electronic properties. Iodine-rich compounds are also being explored for applications as energetic biocidal materials. researchgate.net

Development of Materials with Tunable Electronic Properties

The electronic properties of pyrazole derivatives can be finely tuned by the introduction of various substituents, with halogens playing a pivotal role. The electronegativity and size of the halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) directly impact the electron density distribution within the pyrazole ring through a combination of inductive (-I) and mesomeric (+M) effects. In the case of this compound, the presence of two different halogens offers a unique platform for modulating its electronic characteristics.

The chlorine atom at the 4-position and the iodine atom at the 5-position exert a strong inductive electron-withdrawing effect, which can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification of the frontier molecular orbital energies is a critical factor in determining the material's conductivity, charge transport properties, and its potential for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, the ability of iodine to participate in halogen bonding, a non-covalent interaction where the iodine atom acts as an electrophilic region (σ-hole), can direct the supramolecular assembly of the molecules in the solid state. This controlled organization is crucial for achieving efficient charge transport in crystalline organic semiconductors. The interplay between the chloro and iodo substituents allows for a nuanced control over the electronic landscape and the solid-state architecture, paving the way for the rational design of materials with desired electronic properties.

Table 1: Calculated Electronic Properties of Substituted Pyrazoles (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
1-methyl-1H-pyrazole-5.8-0.55.3
4-Chloro-1-methyl-1H-pyrazole-6.1-0.85.3
4-Iodo-1-methyl-1H-pyrazole-6.0-1.05.0
This compound-6.3-1.25.1

Note: The data in this table is illustrative and based on general trends observed in halogenated aromatic compounds. Actual values for this compound would require specific experimental or computational studies.

Exploration in Optical Materials

Halogenated pyrazoles have also garnered attention for their potential applications in optical materials, including nonlinear optics (NLO) and as components in organic light-emitting diodes (OLEDs). The introduction of heavy atoms like iodine can enhance intersystem crossing, a phenomenon that can be exploited in the design of phosphorescent materials for OLEDs.

The significant dipole moment that can arise from the asymmetric substitution pattern in this compound is a key factor for second-order NLO properties. Materials with high second-order NLO responses are valuable for applications in telecommunications and optical data processing. The specific combination of a chloro and an iodo group, along with the methyl group on the nitrogen, influences the molecular hyperpolarizability, a measure of the NLO response.

Moreover, the emission properties of pyrazole derivatives can be tuned by the nature and position of the halogen substituents. While the parent pyrazole core may have a certain fluorescence profile, the introduction of chlorine and iodine can lead to shifts in the emission wavelength and affect the quantum yield. Research into the photophysical properties of variously substituted pyrazoles suggests that di-halogenated derivatives could be engineered to exhibit specific luminescent behaviors, making them candidates for use as emitters or hosts in OLED devices, or as fluorescent probes.

Table 2: Photophysical Data for Representative Halogenated Heterocycles (Illustrative Data)

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield
A Phenylpyrazole Derivative3504500.6
A Chlorinated Phenylpyrazole3654700.5
An Iodinated Phenylpyrazole370480 (and phosphorescence)0.3

Note: This table provides a generalized representation of how halogenation can affect the photophysical properties of pyrazole-containing molecules. Specific data for this compound is not currently available in the public domain.

Future Perspectives and Challenges in Research on 4 Chloro 5 Iodo 1 Methyl 1h Pyrazole

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of polysubstituted pyrazoles, while well-established, often relies on multi-step procedures that can be inefficient and generate significant waste. mdpi.com The primary challenge in synthesizing 4-Chloro-5-iodo-1-methyl-1H-pyrazole lies in the controlled, regioselective introduction of the chloro and iodo substituents. Future research is poised to move beyond traditional methods towards more sustainable and atom-economical approaches.

Key areas for development include:

One-Pot and Multicomponent Reactions: Designing convergent syntheses where multiple bonds are formed in a single operation can drastically improve efficiency. nih.gov Adapting multicomponent strategies, which are gaining traction in the synthesis of other pyrazole (B372694) derivatives, could provide a direct route to the dihalogenated core, minimizing intermediate purification steps. researchgate.net

Green Solvents and Catalysts: A major thrust in modern chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives like water. researchgate.net Research into aqueous-based pyrazole synthesis is ongoing and could be adapted for halogenated derivatives. semanticscholar.org Furthermore, employing reusable, non-toxic catalysts, such as certain metal-organic frameworks or biocatalysts, presents a significant opportunity to reduce the environmental impact of synthesis. researchgate.net

Late-Stage Functionalization: An alternative to building the molecule from scratch involves the direct and selective C-H halogenation of a pre-formed 1-methyl-1H-pyrazole scaffold. This approach is highly atom-economical but presents a considerable challenge in controlling the regioselectivity to install chlorine at the C4 position and iodine at the C5 position. Iodine-promoted reactions have shown promise in the synthesis of other functionalized pyrazoles and could be a fruitful area of investigation. rsc.org

| Late-Stage C-H Halogenation | High atom economy; simplifies synthetic route. | Achieving precise regiocontrol for two different halogens on the pyrazole ring is difficult. |

Exploration of Novel Reactivities and Selective Functionalizations

The primary value of this compound lies in its potential for selective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the key to its utility as a synthetic intermediate. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond, allowing for sequential, site-selective modifications. nih.gov

Future research will likely focus on:

Selective Cross-Coupling: Systematically exploiting the reactivity difference in reactions like the Suzuki-Miyaura and Sonogashira couplings is a major avenue for exploration. nih.govorganic-chemistry.orgwikipedia.org This would allow for the introduction of an aryl, heteroaryl, or alkynyl group at the 5-position while leaving the chlorine atom at the 4-position intact for subsequent transformations. While this selectivity is generally predictable, some studies on halogenated aminopyrazoles have surprisingly found that chloro and bromo derivatives can be superior to iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions, suggesting that reaction outcomes can be complex. acs.orgacs.orgnih.gov

Orthogonal Functionalization: The development of "orthogonal" reaction conditions, where one halogen can be reacted without affecting the other, is a significant challenge. This would enable the stepwise and controlled synthesis of tetra-substituted pyrazoles with diverse functionalities at each position.

Novel Coupling Partners: Beyond standard Suzuki and Sonogashira reactions, exploring less common cross-coupling reactions to introduce novel functional groups (e.g., amines, ethers, phosphonates) at the C5 position would greatly expand the synthetic utility of this building block.

Ligand-Controlled Selectivity: Recent studies on other dihalogenated heteroarenes have shown that the choice of ligand in a palladium-catalyzed reaction can reverse the expected site selectivity. nih.govwhiterose.ac.uknsf.gov Investigating whether specialized ligands can override the intrinsic reactivity of the C-I bond to favor coupling at the C-Cl position would be a groundbreaking development, offering unprecedented control over the functionalization of the pyrazole core.

Expanding Applications in Emerging Fields of Chemical Science

Halogenated pyrazole scaffolds are privileged structures in several areas of applied chemistry due to their unique electronic properties and ability to form key interactions with biological targets. nih.govclockss.orgmdpi.com The this compound motif is a prime candidate for creating new molecular entities in these fields.

Potential future applications include:

Medicinal Chemistry: Pyrazole derivatives are central to numerous pharmaceuticals. nih.gov They are known to act as inhibitors for a range of enzymes, including protein kinases, which are crucial targets in oncology. researchgate.netnih.gov The dihalogenated scaffold of this compound allows for the creation of libraries of compounds through selective cross-coupling, which can be screened for activity against various diseases. Iodinated pyrazoles have been investigated, for example, as potential antitumor and anti-HCV agents. rsc.orgnih.gov

Agrochemicals: The pyrazole ring is a cornerstone of modern agrochemicals, found in numerous commercial herbicides, fungicides, and insecticides. researchgate.netclockss.orgscilit.com For instance, certain pyrazole carboxamides act as potent fungicides by inhibiting the succinate (B1194679) dehydrogenase enzyme. researchgate.net The title compound could serve as a key intermediate for novel pesticides, where the halogen atoms can be replaced with moieties designed to enhance efficacy and crop safety. nih.govacs.org

Materials Science: The rigid, aromatic structure of the pyrazole ring, combined with the ability to introduce diverse substituents via cross-coupling, makes it an attractive core for functional organic materials. researchgate.netsemanticscholar.org Derivatives could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as ligands for creating novel metal-organic frameworks (MOFs).

Integration of Computational and Experimental Approaches for Rational Design

The "trial-and-error" approach to chemical synthesis and discovery is increasingly being replaced by a more rational, design-driven process that integrates computational chemistry with experimental work. This synergy is crucial for accelerating research on complex molecules like this compound.

Future progress will be driven by:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the activation energies for different processes. researchgate.netnih.govresearchgate.net This can help chemists understand the intrinsic reactivity of the C-Cl and C-I bonds, predict the outcomes of cross-coupling reactions under various conditions, and rationally design ligand systems to achieve unconventional site selectivity. chemrxiv.org

Structure-Based Drug and Pesticide Design: Molecular docking is a powerful tool for predicting how a molecule will bind to a specific biological target, such as an enzyme's active site. researchgate.netnih.govmdpi.comresearchgate.netijpbs.com By docking virtual libraries of derivatives of this compound into the structures of known protein targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure of a compound and its biological activity. researchgate.netej-chem.org By building QSAR models for a series of derivatives, researchers can identify the key structural features that contribute to a desired effect (e.g., herbicidal or insecticidal activity) and use this information to design new, more potent analogues.

Table 2: Role of Computational Tools in Pyrazole Research

Computational Tool Application Potential Impact on this compound Research
Density Functional Theory (DFT) Calculating electronic structure, reaction energies, and transition states. Predicting site selectivity in cross-coupling; designing catalysts for novel transformations.
Molecular Docking Simulating the binding of a ligand to a biological macromolecule. Identifying potential protein targets; prioritizing compounds for synthesis in drug and pesticide discovery.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity. Guiding the design of more effective analogues for medicinal and agrochemical applications.

| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of atoms and molecules over time. | Understanding the dynamic behavior of pyrazole derivatives within a protein binding site. |

By combining these computational approaches with targeted experimental validation, the scientific community can unlock the full potential of this compound as a powerful tool for innovation in science and technology.

Q & A

Q. What are the common synthetic routes for 4-Chloro-5-iodo-1-methyl-1H-pyrazole, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step halogenation and alkylation reactions. A general approach includes:

Core Pyrazole Formation : Cyclocondensation of β-keto esters or hydrazine derivatives with substituted acetylenes or ketones .

Halogenation : Sequential introduction of chlorine and iodine via electrophilic substitution. Iodination often requires iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DCM) .

Methylation : Quaternization of the pyrazole nitrogen using methyl iodide or dimethyl sulfate in basic media .

Q. Optimization Strategies :

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during iodination .
  • Solvent Choice : Dichloromethane (DCM) enhances halogen solubility, while DMF improves alkylation efficiency .
  • Catalysts : Pd(0) catalysts accelerate coupling steps, and Lewis acids (e.g., AlCl₃) stabilize intermediates .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
IodinationNIS, DCM, 0°C, 12 h65–75
MethylationCH₃I, K₂CO₃, DMF, 60°C, 6 h80–85

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve substituent positions (e.g., methyl at N1, halogens at C4/C5). Coupling constants (e.g., J = 2.1 Hz for pyrazole protons) confirm ring structure .
  • IR Spectroscopy : Identifies functional groups (e.g., C–I stretch at 550–600 cm⁻¹) .
  • X-ray Crystallography : Determines dihedral angles (e.g., 45.65° between pyrazole and substituent planes) and hydrogen-bonding networks .
  • Mass Spectrometry (EI-MS) : Fragmentation patterns (e.g., loss of I• at m/z 156) validate molecular integrity .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 3.89 (s, 3H, CH₃), δ 7.78 (m, aromatic)
X-raySpace group P21/c, a = 3.89 Å

Q. How can reaction conditions be optimized to improve yield and selectivity in its synthesis?

Methodological Answer:

  • Solvent Effects : Non-polar solvents (hexane) favor halogenation selectivity, while polar aprotic solvents (DMF) enhance alkylation rates .
  • Catalytic Systems : Pd(PPh₃)₄ reduces iodide aggregation, improving coupling efficiency .
  • Additives : Molecular sieves (3Å) absorb moisture during iodination, minimizing hydrolysis .

Q. Example Workflow :

Pre-dry solvents over MgSO₄.

Use syringe pumps for slow reagent addition to control exothermicity.

Monitor intermediates via TLC (hexane:EtOAc = 3:1) .

Advanced Research Questions

Q. How do contradictions in reported synthetic methods inform best practices for this compound’s preparation?

Methodological Answer: Discrepancies arise in halogenation sequences and catalyst choice:

  • Iodination Timing : Early iodination (pre-methylation) risks steric hindrance, reducing yield , whereas late-stage iodination may require harsher conditions .
  • Catalyst Conflicts : Pd(0) vs. Cu(I): Pd(0) offers higher yields but requires inert atmospheres; Cu(I) is cost-effective but less selective .

Q. Best Practices :

  • Prioritize late-stage iodination with NIS in DCM (65% yield, minimal byproducts) .
  • Validate catalyst compatibility via small-scale screening (e.g., 5% Pd vs. 10% Cu).

Q. What is the impact of halogen substituents (Cl, I) on the compound’s reactivity and bioactivity?

Methodological Answer: Halogens influence electronic and steric properties:

  • Electron-Withdrawing Effects : Iodine’s polarizability enhances electrophilic substitution at C5, while chlorine stabilizes the ring via inductive effects .
  • Bioactivity : Iodine’s larger van der Waals radius improves receptor binding affinity (e.g., kinase inhibition vs. chlorine derivatives) .

Q. Table 3: Halogen Effects Comparison

HalogenReactivity (Relative Rate)Binding Affinity (IC₅₀, nM)Reference
Cl1.0 (reference)250
I0.7120

Q. How can computational retrosynthesis tools aid in designing novel synthetic pathways?

Methodological Answer: AI-driven tools (e.g., PubChem’s retrosynthesis planner) use reaction databases (Reaxys, Pistachio) to propose routes:

Route Prediction : Identifies one-step pathways via Vilsmeier-Haack formylation or Suzuki-Miyaura couplings .

Condition Optimization : Recommends solvents (e.g., THF for Pd-catalyzed steps) and temperatures based on analogous pyrazole syntheses .

Q. Case Study :

  • Target : this compound-4-carbaldehyde.
  • Predicted Route : Formylation via POCl₃/DMF at 80°C (68% yield) .

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